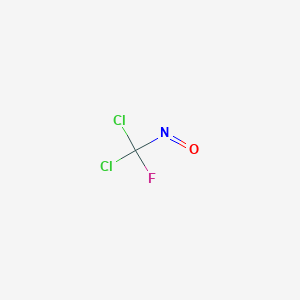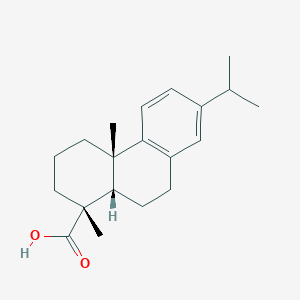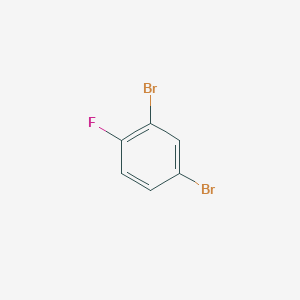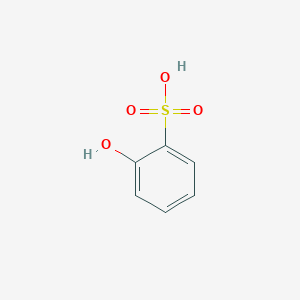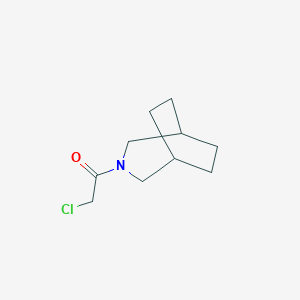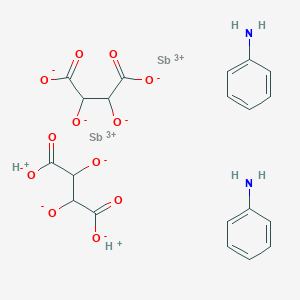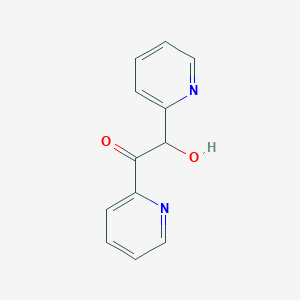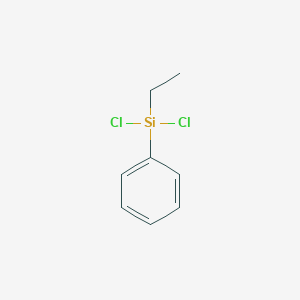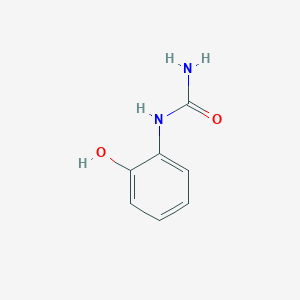![molecular formula C5H9O3P B074375 4-Methyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane CAS No. 1449-91-8](/img/structure/B74375.png)
4-Methyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane, also known as MPTO, is a cyclic phosphorus compound that has been studied for its potential use in various scientific applications.
作用机制
The mechanism of action of 4-Methyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane is not fully understood, but it is believed to involve the formation of stable complexes with metal ions. These complexes may then interact with biological molecules, such as enzymes, to alter their activity.
生化和生理效应
Studies have shown that 4-Methyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane can inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. It has also been shown to have antioxidant properties, which may make it useful in the treatment of oxidative stress-related diseases.
实验室实验的优点和局限性
One advantage of using 4-Methyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane in lab experiments is its stability, which makes it easy to handle and store. However, its low solubility in water and organic solvents can make it difficult to work with in certain applications.
未来方向
Future research on 4-Methyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane could explore its potential use in drug development, as well as its ability to interact with other biological molecules. It could also be studied for its potential use in the development of new materials with unique properties. Additionally, further investigation into its mechanism of action could provide insights into its potential therapeutic uses.
合成方法
4-Methyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane can be synthesized through a two-step process, starting with the reaction of 2,3-dimethyl-2,3-dinitrobutane with sodium methoxide to yield 2,3-dimethyl-2,3-dinitro-1-butene. This intermediate is then reacted with trimethylene oxide in the presence of a phosphorus catalyst to yield 4-Methyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane.
科学研究应用
4-Methyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane has been studied for its potential use as a ligand in coordination chemistry, as well as for its ability to form stable complexes with transition metal ions. It has also been investigated for its potential use in the development of new materials, such as polymers and dendrimers.
属性
CAS 编号 |
1449-91-8 |
|---|---|
产品名称 |
4-Methyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane |
分子式 |
C5H9O3P |
分子量 |
148.1 g/mol |
IUPAC 名称 |
4-methyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane |
InChI |
InChI=1S/C5H9O3P/c1-5-2-6-9(7-3-5)8-4-5/h2-4H2,1H3 |
InChI 键 |
OMAIORNZIIDXOB-UHFFFAOYSA-N |
SMILES |
CC12COP(OC1)OC2 |
规范 SMILES |
CC12COP(OC1)OC2 |
其他 CAS 编号 |
1449-91-8 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



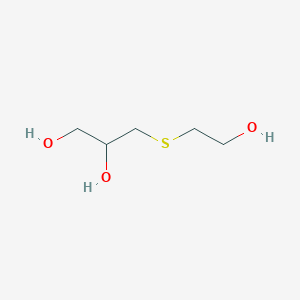
![Ethyl [2-[[(2-hydroxyethyl)amino]carbonyl]phenyl]carbamate](/img/structure/B74294.png)
![2-[3-(Trifluoromethyl)phenyl]oxirane](/img/structure/B74297.png)
